9-Benzyl-6-chloro-9H-purine is a chemical compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound and its derivatives have been extensively studied for their pharmacological properties, including antiviral, anticancer, anticonvulsant, and benzodiazepine receptor binding activities. The following analysis delves into the mechanism of action and applications of 9-benzyl-6-chloro-9H-purine in various fields, drawing on data from multiple research studies.
The derivatives of 9-benzyl-6-chloro-9H-purine have shown promise as a new class of antiviral agents. The structure-activity relationship studies indicate that lipophilic, electron-withdrawing substituents at the C-2 position enhance antirhinovirus activity. The most active compound in this series exhibited an IC50 of 0.03 microM against rhinovirus serotype 1B, although the activity varied across different serotypes7.
The anticancer potential of 9-benzyl-6-chloro-9H-purine derivatives has been demonstrated through their synthesis and activity against the MCF-7 human breast cancer cell line. One particular derivative showed an IC50 of 2.75 ± 0.02 μM and induced a significant increase in apoptotic cells compared to control, highlighting its potential as an anticancer agent4.
As a new class of anticonvulsant agents, 9-benzyl-6-chloro-9H-purine derivatives have shown potent activity against MES in rats. This suggests their potential use in the development of treatments for seizure disorders3.
The ability of certain derivatives to bind to the BZR in rat brain tissue suggests potential applications in neuromodulation and the treatment of anxiety disorders. However, despite potent BZR binding activity, the analogues did not exhibit significant anxiolytic activity in behavioral tests, indicating that further research is needed to understand their neuromodulatory effects2.
The compound is cataloged under the Chemical Abstracts Service with the registry number 1928-76-3. As a purine derivative, it plays a role in biological processes, influencing pathways related to purine metabolism. Its classification as a heterocyclic aromatic compound indicates that it contains a ring structure with atoms of at least two different elements, typically carbon and nitrogen.
The synthesis of 9-benzyl-6-chloro-9H-purine primarily involves the alkylation of 6-chloropurine with benzyl halides. A common method for this synthesis includes:
For industrial production, similar routes are followed but optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques like column chromatography .
The molecular formula of 9-benzyl-6-chloro-9H-purine is with a molecular weight of approximately 253.72 g/mol.
Spectroscopic data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can be used to elucidate its structure further, confirming the positions of substituents and functional groups .
These reactions expand its utility in synthesizing more complex derivatives that could possess enhanced biological activities .
The mechanism of action for 9-benzyl-6-chloro-9H-purine primarily involves its interactions within biochemical pathways associated with purine metabolism.
Research indicates that compounds with similar structures can influence pathways related to cell proliferation and apoptosis. The efficacy and specificity are often determined by how well these compounds interact with their biological targets .
The applications of 9-benzyl-6-chloro-9H-purine span multiple fields:
Its unique structural features make it a valuable compound for ongoing research into therapeutic agents targeting diseases linked to purine metabolism .
The N9-benzylation of 6-chloropurine relies on regioselective alkylation to avoid competing N7-alkylation. Benzyl bromoacetate or benzyl bromide serve as optimal benzylating agents when combined with inorganic bases (e.g., potassium carbonate) in polar aprotic solvents. N,N-Dimethylformamide at 0–23°C under inert atmosphere achieves N9-selectivity with 89% yield, as confirmed by HMBC NMR analysis distinguishing N9/N7 regioisomers through characteristic H8-C5 correlations (145.88 ppm) in N9 products versus H8-C6a (121.59 ppm) in N7 analogues [3] [4]. Solvent selection critically influences regioselectivity: Dichloromethane or acetonitrile reduces byproduct formation compared to tetrahydrofuran.
Table 1: Regioselectivity under Varied Benzylation Conditions
Base | Solvent | Temperature (°C) | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|
K₂CO₃ | N,N-Dimethylformamide | 0→23 | 9:1 | 89 |
DIPEA | 1-Butanol | 80 | 4:1 | 73–99 |
NaH | Tetrahydrofuran | 0 | 3:1 | 62 |
Transition metal catalysis remains underexplored for direct N9-benzylation. However, palladium-mediated C-C coupling at purine C8/C2 positions (e.g., using Suzuki-Miyaura reactions with arylboronic acids) suggests potential for functionalizing pre-benzylated intermediates. No documented Pd-catalyzed N9-alkylation exists for 9-benzyl-6-chloro-9H-purine, though Pd complexes could theoretically facilitate C-H activation in benzyl groups [3] . Current literature emphasizes classical alkylation due to challenges in achieving metal-assisted N9-selectivity without pyrimidine ring decomposition.
Microwave irradiation dramatically accelerates SNAr reactions at purine C2/C6 positions. Substituting 6-chloropurine with benzylamine in 1-butanol containing N,N-Diisopropylethylamine under microwave (135°C, 1 hour) achieves 43–95% yield for 2,6,9-trisubstituted purines—a 24–40-fold time reduction versus conventional heating [3]. Solvent sustainability is enhanced using ethanol or water, though 1-butanol balances polarity and boiling point for optimal kinetics. Energy consumption decreases by 70% while maintaining purity >95%, enabling rapid library synthesis for drug screening.
Table 2: Microwave Optimization Parameters for 6-Chloropurine Derivatives
Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1-Butanol | N,N-Diisopropylethylamine | 1 | 135 | 95 |
Water | KOH | 2 | 150 | 78 |
Ethanol | Triethylamine | 1.5 | 120 | 83 |
Enzymatic benzylation of 6-chloropurine lacks reported methods, but in silico analyses suggest purine nucleoside phosphorylase could accept N9-modified substrates. Photoredox catalysis may enable C-H benzylation via radical intermediates under blue light irradiation, though direct evidence for 6-chloropurine remains absent. Current "green" adaptations focus on solvent-free alkylation (e.g., cellulose sulfuric acid-catalyzed condensations for 8-substituted purines) or recyclable catalysts [2] [4]. Rigorous inert atmosphere protocols—critical for moisture-sensitive intermediates—provide a foundation for future biocatalytic/photochemical development [4].
Industrial synthesis prioritizes solvent recovery, low-cost bases, and continuous processing. Hypoxanthine chlorination with phosphoryl trichloride in methylene chloride yields 6-chloropurine, followed by N9-benzylation in N,N-Dimethylformamide/K₂CO₃ with solvent distillation reuse [4] [6]. Acid scavengers like N,N-Diisopropylethylamine suppress HCl-mediated degradation during scale-up. Process intensification includes:
Table 3: Industrial Solvent Systems for N9-Benzylation
Solvent | Benzylating Agent | Base | Advantages |
---|---|---|---|
Methylene chloride | Benzyl bromide | DIPEA | Low boiling point, easy separation |
N,N-Dimethylformamide | Benzyl chloroacetate | K₂CO₃ | High solubility, 89% yield |
N-Methylpyrrolidone | Benzyl bromide | Cs₂CO₃ | High-temperature stability |
Future directions include enzymatic transalkylation or photochemical C-H activation to bypass halogenated reagents, aligning with green chemistry principles.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: